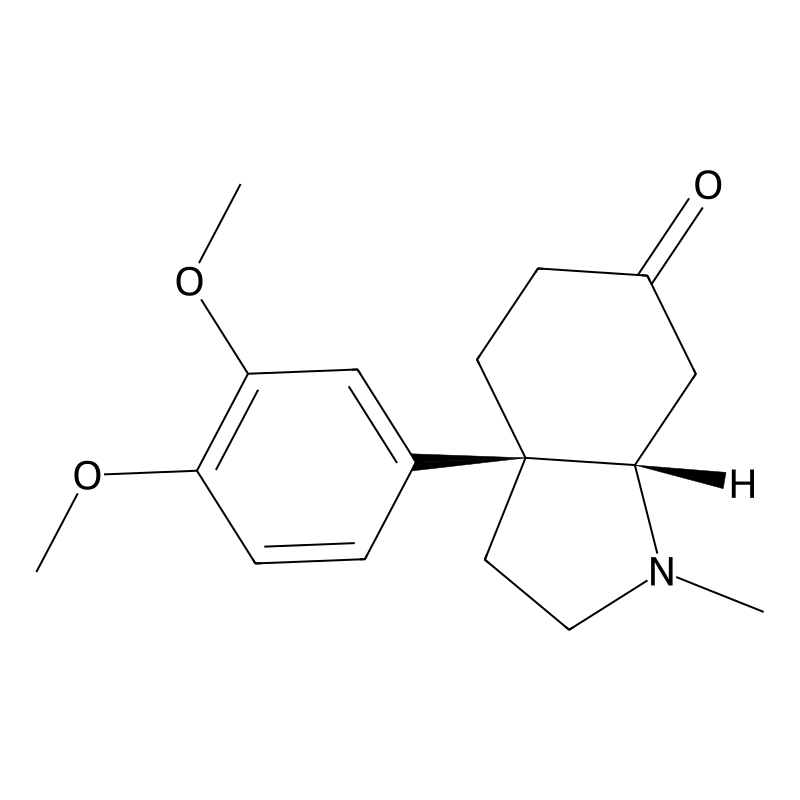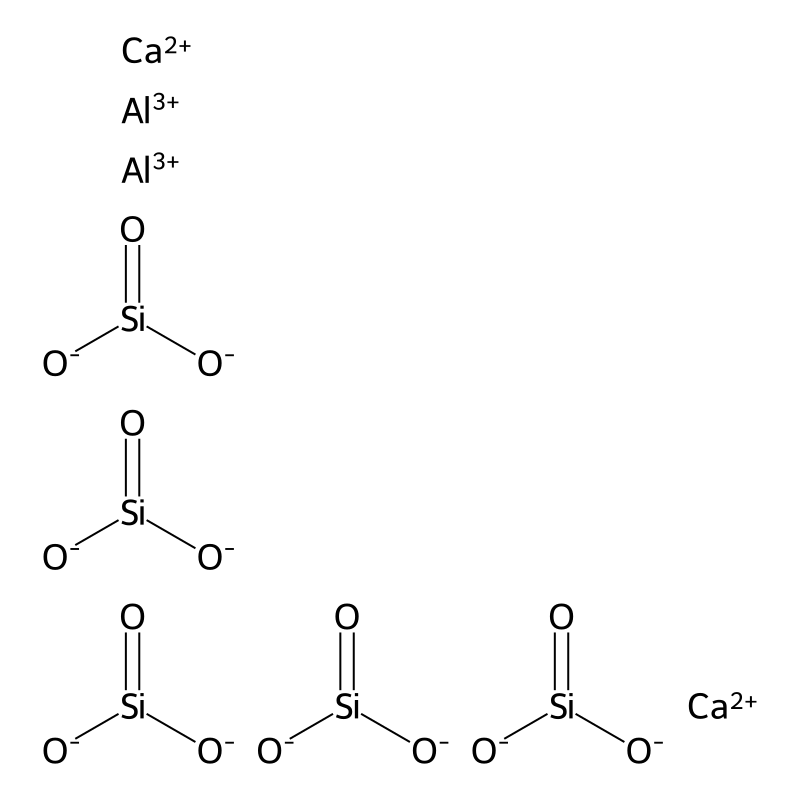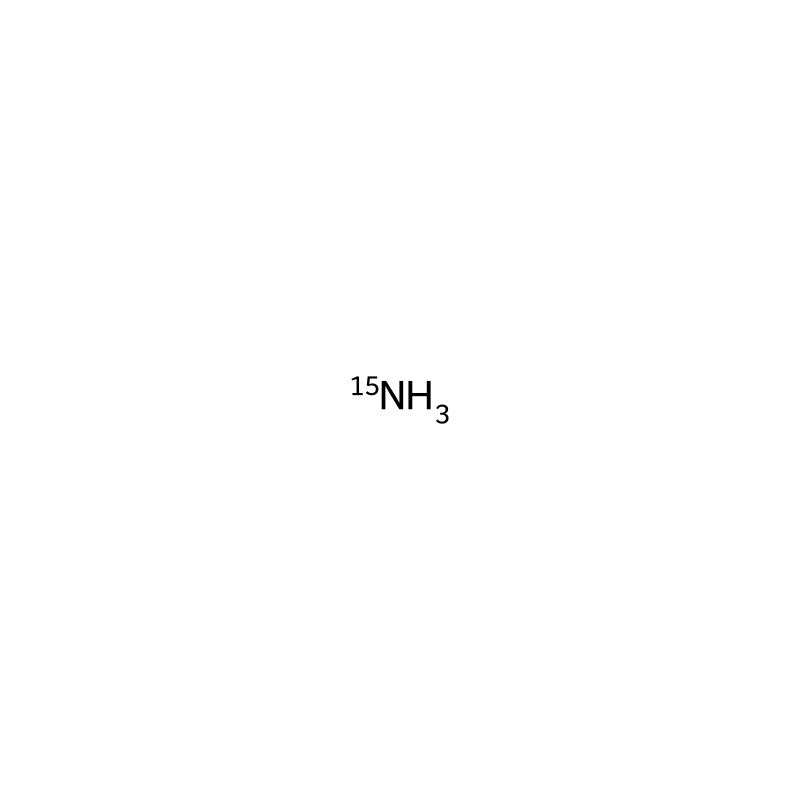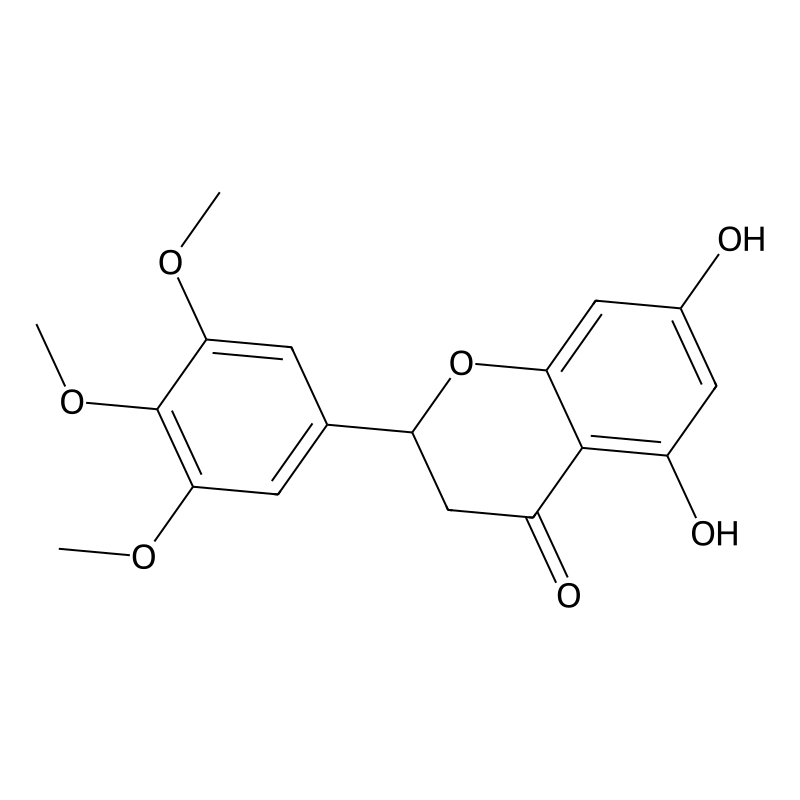Dibismuth triselenide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thermoelectric Materials
Dibismuth triselenide exhibits promising thermoelectric properties, meaning it can directly convert heat into electricity and vice versa. This makes it a potential candidate for developing efficient thermoelectric devices for energy harvesting and waste heat recovery. Studies have shown that Bi₂Se₃ possesses a high figure of merit (ZT), a parameter that measures the efficiency of a thermoelectric material, making it a valuable material for research in this field.
Topological Insulators
Dibismuth triselenide is classified as a topological insulator, a material characterized by an insulating interior and conducting channels on its surface. This unique property allows for the exploration of novel phenomena in condensed matter physics, such as the study of Majorana Fermions, which are theorized to have potential applications in quantum computing [].
Superconductivity
Research suggests that Bi₂Se₃ exhibits superconductivity, a phenomenon where a material exhibits zero electrical resistance at extremely low temperatures. While the exact mechanism behind superconductivity in Bi₂Se₃ is still under investigation, its potential applications in areas like lossless power transmission and new types of electronic devices are actively explored [].
Dibismuth triselenide, with the chemical formula Bi₂Se₃, is a compound made up of bismuth and selenium. It is classified as a V₂VI₃-type semiconductor, notable for its narrow band gap, which is theoretically estimated to be around 0.35 eV and experimentally measured between 0.2 and 0.3 eV. The compound appears as a black crystalline solid and has a melting point of approximately 710 °C . Its unique electronic properties make it an important material in various scientific and industrial applications.
The primary mechanism of action for Bi₂Se₃ is related to its topological insulating properties. The presence of topologically protected surface states allows for the conduction of electrons while the bulk of the material remains insulating []. This unique characteristic makes Bi₂Se₃ a promising candidate for developing novel electronic devices with exceptional control over electron flow.
- Oxidation: This compound can be oxidized using strong oxidizing agents such as nitric acid, leading to the formation of bismuth oxide and selenium dioxide.
- Reduction: Reduction reactions can be conducted using reducing agents like hydrogen gas or hydrazine, yielding elemental bismuth and selenium.
- Substitution: Substitution reactions may involve halogenating agents that replace selenium atoms with halogens.
The specific products formed from these reactions depend on the reagents and conditions employed.
Dibismuth triselenide exhibits notable biological activity, particularly in the field of nanomedicine. Nanoparticles of this compound have demonstrated antibacterial properties and are being explored for applications in drug delivery and medical imaging. The incorporation of selenium into small molecules has shown potential anticancer properties in both preclinical and clinical settings, making dibismuth triselenide a candidate for combined cancer therapies and theranostics .
Dibismuth triselenide can be synthesized through various methods:
- Sol-Gel Method: This involves mixing bismuth nitrate pentahydrate with elemental selenium in a 2:3 molar ratio.
- Hydrothermal Method: Similar reactants are used, but dimethylformamide serves as the solvent.
- Electrodeposition Techniques: This industrial method allows for the growth of bismuth selenide films on platinum electrodes using a choline chloride-malic acid ionic liquid mixture at temperatures ranging from 35°C to 65°C .
These methods provide flexibility in producing dibismuth triselenide for different applications.
Dibismuth triselenide is utilized in various fields due to its unique properties:
- Topological Insulators: The compound is studied for its topological insulating behavior, which is crucial for advanced electronic devices.
- Thermoelectric Materials: Its thermoelectric properties make it suitable for energy conversion applications.
- Electronic Devices: It is used in the fabrication of field-effect transistors and photodetectors.
- Nanomedicine: The compound's antibacterial properties enable its use in drug delivery systems and medical imaging techniques .
Research into the interactions of dibismuth triselenide focuses on its biochemical pathways and pharmacokinetics. The compound's nanoparticles have been studied for their ability to interact with biological systems, potentially enhancing drug delivery efficiency and targeting capabilities. Additionally, the unique structural and compositional features of bismuth-based nanoparticles contribute to their therapeutic effects, particularly in cancer treatment .
Dibismuth triselenide shares similarities with several other compounds, but its unique combination of properties sets it apart:
Dibismuth triselenide stands out due to its dual role as both a thermoelectric material and a topological insulator, making it particularly valuable for applications in quantum computing and advanced electronic devices .
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard








